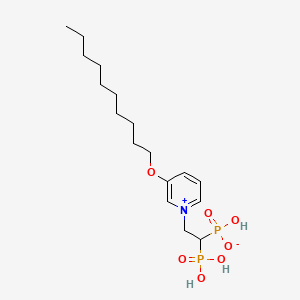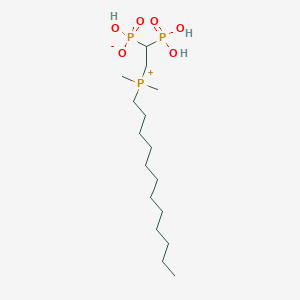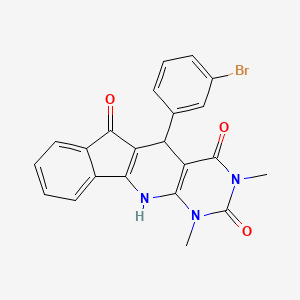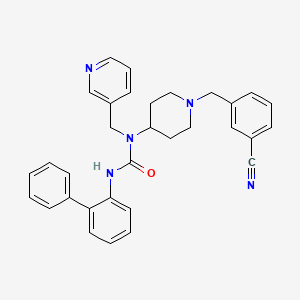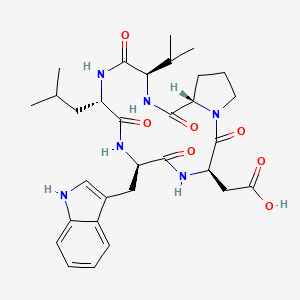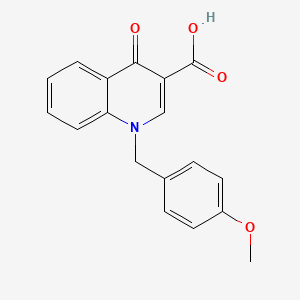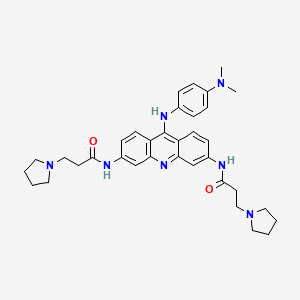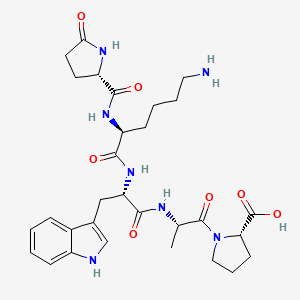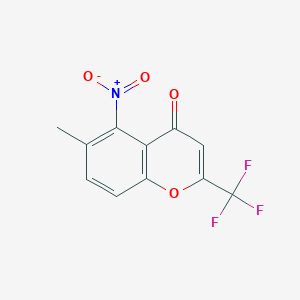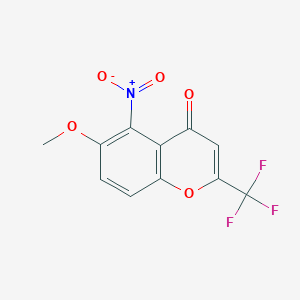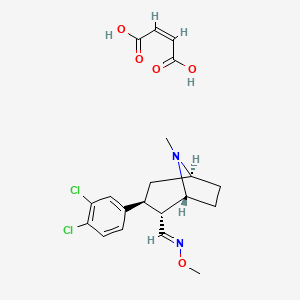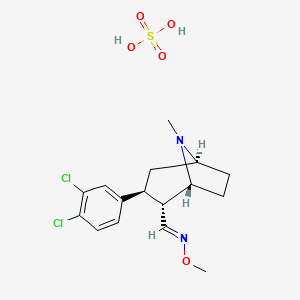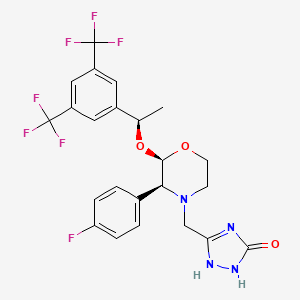
Aprepitant
Vue d'ensemble
Description
L'aprépitant est un médicament principalement utilisé pour prévenir les nausées et les vomissements induits par la chimiothérapie, ainsi que les nausées et les vomissements postopératoires . Il appartient à la classe des antagonistes des récepteurs de la neurokinine-1 et agit en bloquant l'action de la substance P, un neuropeptide associé aux vomissements . L'aprépitant est commercialisé sous le nom de marque Emend, entre autres .
Applications De Recherche Scientifique
Aprepitant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and characterization of neurokinin-1 receptor antagonists . In biology, this compound is used to investigate the role of substance P in various physiological and pathological processes . In medicine, it is widely used to prevent nausea and vomiting in patients undergoing chemotherapy and surgery . Additionally, this compound is being explored for its potential use in treating other conditions, such as depression and anxiety .
Mécanisme D'action
Target of Action
Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors .
Mode of Action
this compound works by blocking the action of a natural substance in the brain called neurokinin . It has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Positron Emission Tomography (PET) studies with this compound have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .
Biochemical Pathways
this compound primarily undergoes CYP3A4-mediated metabolism, with minor metabolism mediated by CYP1A2 and CYP2C19 . About seven metabolites of this compound have been identified in human plasma, all of which retain weak pharmacological activity . In addition to being a substrate, this compound has been shown to moderately inhibit CYP3A4 and mildly induce CYP2C9 .
Pharmacokinetics
this compound has a bioavailability of 60–65% . It is highly protein-bound (>95%) and is metabolized in the liver, mostly by CYP3A4, with some contributions by CYP2C19 and CYP1A2 . The elimination half-life of this compound is 9–13 hours, and it is excreted via the kidneys (57%) and feces (45%) .
Result of Action
this compound has been shown to have multiple antitumor actions against many types of cancer . It significantly inhibits the excitability of Dorsal Root Ganglion (DRG) neurons . The pain behavior and the paw tissues inflammatory damage were significantly relieved after the administration of this compound . This compound significantly suppressed the activation of microglia, phosphorylation of JNK and p38 MAPK, as well as the mRNA and protein expressions of MCP-1, TNF-α, IL-6, and IL-1β, in vivo and in vitro .
Action Environment
Environmental factors can influence the action of this compound. For example, in cancer cells, this compound increases the sensitization of these cells to the cytotoxic action of certain substances . It impairs the interaction of Forkhead box M1 with beta-catenin, leading to the blockade of the Wnt canonical pathway . It arrests the G2 cell cycle, promoting apoptosis .
Analyse Biochimique
Biochemical Properties
Aprepitant interacts with the NK1 receptors, blocking the signals given off by these receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors .
Cellular Effects
This compound has been shown to inhibit the proliferation, migration, and invasion of gallbladder cancer cells . It also significantly boosts the apoptosis, reactive oxygen species (ROS), and inflammation response in gallbladder cancer .
Molecular Mechanism
This compound works by blocking substance P from attaching to the NK1 receptors . This decreases the likelihood of vomiting in patients . It is classified as an NK1 antagonist because it blocks signals given off by NK1 receptors .
Temporal Effects in Laboratory Settings
This compound provides protection against nausea and vomiting over multiple cycles of cisplatin-based chemotherapy . It has been shown to enhance control of chemotherapy-induced nausea and vomiting (CINV) over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have anti-inflammatory and antioxidant properties . The effects of this compound on the lung tissues of rats with an experimental polymicrobial sepsis model were examined, and it was found that this compound effectively inhibited the proliferation, migration, and invasion of these cells .
Metabolic Pathways
This compound primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19 . About seven metabolites of this compound have been identified in human plasma, which all retain weak pharmacological activity .
Transport and Distribution
This compound is generally safe and well tolerated in healthy subjects. Its pharmacokinetics is comparable between different ethnicities following single-dose administration . The pharmacokinetics following a clinical 3-day regimen on healthy subjects has been characterized .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'aprépitant est synthétisé par un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. La synthèse commence généralement par la préparation d'un dérivé de morpholine, qui est ensuite soumis à diverses réactions chimiques, notamment l'alkylation, l'acylation et la cyclisation . Le produit final est obtenu par des étapes de purification et de cristallisation pour garantir une pureté et un rendement élevés .
Méthodes de production industrielle : Dans les milieux industriels, la production d'aprépitant implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la chromatographie liquide haute performance (CLHP) et la chromatographie en phase gazeuse (CPG) sont utilisées pour surveiller l'avancement de la réaction et garantir la qualité du produit final . De plus, des techniques de formulation avancées, telles que la nanoprécipitation et la dispersion solide, sont utilisées pour améliorer la solubilité et la biodisponibilité de l'aprépitant .
Analyse Des Réactions Chimiques
Types de réactions : L'aprépitant subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure chimique et améliorer les propriétés pharmacologiques du composé.
Réactifs et conditions courantes : Les réactifs courants utilisés dans la synthèse de l'aprépitant comprennent les agents alkylants, les agents acylants et les agents réducteurs . Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures, des pressions et des niveaux de pH spécifiques, pour garantir des rendements optimaux et des réactions secondaires minimales .
Principaux produits formés : Les principaux produits formés à partir des réactions chimiques de l'aprépitant comprennent ses divers intermédiaires et le principe pharmaceutique actif (API) final . Ces produits sont caractérisés à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN), la spectrométrie de masse (SM) et la spectroscopie infrarouge (IR) pour confirmer leurs structures et leurs puretés .
Applications de recherche scientifique
L'aprépitant a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il est utilisé comme composé modèle pour étudier la synthèse et la caractérisation des antagonistes des récepteurs de la neurokinine-1 . En biologie, l'aprépitant est utilisé pour étudier le rôle de la substance P dans divers processus physiologiques et pathologiques . En médecine, il est largement utilisé pour prévenir les nausées et les vomissements chez les patients subissant une chimiothérapie et une chirurgie . De plus, l'aprépitant est étudié pour son utilisation potentielle dans le traitement d'autres affections, telles que la dépression et l'anxiété .
Mécanisme d'action
L'aprépitant exerce ses effets en bloquant sélectivement les récepteurs de la neurokinine-1 (NK1) dans le cerveau . Ces récepteurs sont activés par la substance P, un neuropeptide impliqué dans le réflexe vomitif . En inhibant la liaison de la substance P aux récepteurs NK1, l'aprépitant prévient efficacement la transmission des signaux qui déclenchent les nausées et les vomissements . Ce mécanisme d'action fait de l'aprépitant un traitement adjuvant précieux en combinaison avec d'autres agents antiémétiques, tels que les antagonistes des récepteurs de la sérotonine (5-HT3) et les corticostéroïdes .
Comparaison Avec Des Composés Similaires
L'aprépitant est souvent comparé à d'autres agents antiémétiques, tels que l'ondansétron et la dexaméthasone . Alors que l'ondansétron est un antagoniste des récepteurs de la sérotonine (5-HT3) et la dexaméthasone est un corticostéroïde, l'aprépitant est unique dans son mécanisme d'action en tant qu'antagoniste des récepteurs NK1 . Ce mécanisme distinct permet à l'aprépitant de compléter les médicaments antiémétiques traditionnels et d'améliorer le contrôle des nausées et des vomissements induits par la chimiothérapie . D'autres composés similaires comprennent le fosaprépitant, un promédicament de l'aprépitant, qui est converti en aprépitant dans l'organisme et partage le même mécanisme d'action .
Propriétés
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-OITMNORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049047 | |
| Record name | Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 1.94e-02 g/L | |
| Record name | Aprepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. | |
| Record name | Aprepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170729-80-3 | |
| Record name | Aprepitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170729-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aprepitant [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprepitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aprepitant | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aprepitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aprepitant | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APREPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NF15YR6UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aprepitant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aprepitant?
A1: this compound exerts its antiemetic effect by acting as a selective antagonist of the neurokinin-1 (NK-1) receptor. [, , , , ] This receptor, primarily located in the central nervous system (CNS), is the primary binding site for substance P, a neuropeptide involved in the transmission of nausea and vomiting signals. [, , ] By blocking substance P from binding to NK-1 receptors, this compound effectively disrupts the emetic pathway. []
Q2: What makes this compound particularly effective against delayed CINV?
A2: this compound demonstrates prolonged NK-1 receptor occupancy in the CNS, lasting at least 48 hours after a single dose of its prodrug fosthis compound. [, ] This sustained receptor blockade effectively controls delayed CINV, which typically manifests 2 to 5 days post-chemotherapy. []
Q3: Does this compound affect gastric emptying?
A3: While this compound effectively controls nausea, there is evidence suggesting that it does not significantly accelerate gastric emptying. [] This suggests its antiemetic action is primarily mediated through central NK-1 receptor antagonism rather than by directly influencing gastric motility.
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. For detailed structural information, it is recommended to consult additional resources like PubChem or DrugBank databases.
Q5: What is fosthis compound, and how does it relate to this compound?
A5: Fosthis compound is a water-soluble prodrug of this compound, meaning it is converted into active this compound in the body. [, , , , , ] It is administered intravenously and rapidly metabolized into this compound via ubiquitous phosphatases within 30 minutes of administration. [, ] This makes it a suitable alternative for patients who have difficulty tolerating oral medications. [, , ]
Q6: How is this compound metabolized?
A6: this compound undergoes extensive metabolism, primarily by cytochrome P450 (CYP) 3A4 enzymes. [, , , , ] It is first metabolized into the active N-dealkylated metabolite (ND-AP), which is further converted into its carbonyl form (ND-CAP). []
Q7: Does food intake influence the bioavailability of this compound?
A7: Studies indicate that food does not significantly impact the bioavailability of a single oral dose of this compound, suggesting dose adjustments based on food intake are unnecessary. []
Q8: What is the relationship between this compound exposure and total bilirubin levels?
A8: A study investigating this compound pharmacokinetics in cancer patients revealed a significant correlation between the 120-hour area under the curve (AUC) of this compound and total bilirubin levels. [] This suggests that liver function may influence this compound exposure, but further investigation is needed to fully elucidate this relationship.
Q9: What are the approved clinical applications of this compound and fosthis compound?
A9: Both this compound and fosthis compound are FDA-approved for preventing CINV in patients undergoing highly emetogenic chemotherapy, typically in combination with a corticosteroid (like dexamethasone) and a 5-HT3 receptor antagonist (like ondansetron). [, , , , , , , ]
Q10: Can a single dose of fosthis compound effectively prevent CINV?
A10: Yes, clinical trials have demonstrated that a single intravenous dose of fosthis compound (150 mg) is noninferior to the standard 3-day this compound regimen for preventing both acute and delayed CINV in patients receiving high-dose cisplatin. [, , ]
Q11: Is this compound effective in preventing CINV in pediatric patients?
A11: While further research is necessary, studies suggest that this compound, in combination with standard antiemetic therapy, can be effective in reducing CINV in children and adolescents. [, , , ] One study even reported the safe use of this compound in children as young as 11 months old. []
Q12: Are there alternative antiemetic regimens to this compound for CINV?
A12: A fixed-dose combination of netupitant (another NK-1 receptor antagonist) and palonosetron (a 5-HT3 receptor antagonist), known as NEPA, has shown comparable efficacy to a 3-day this compound regimen in preventing CINV associated with moderately emetogenic chemotherapy. []
Q13: Does this compound interact with other medications?
A13: Yes, this compound is metabolized by CYP3A4 and can both inhibit and induce this enzyme, potentially leading to drug interactions. [, , , , ] For instance, this compound can increase the plasma concentrations of dexamethasone and methylprednisolone. [, , ] It can also decrease the plasma concentrations of drugs metabolized by CYP3A4, such as warfarin and hormonal contraceptives. [, , ]
Q14: Does this compound interact with vincristine?
A14: While this compound does not appear to cause a clinically significant drug interaction with vincristine that leads to early-onset peripheral neuropathy, there seems to be an increased risk of overall chemotherapy-induced peripheral neuropathy (CIPN) with concomitant use. [] Further research is needed to fully understand this potential interaction.
Q15: Does this compound affect prednisolone pharmacokinetics?
A15: A study investigating the co-administration of this compound with the R-CHOP chemotherapy regimen, which includes prednisolone, found no significant impact of this compound on prednisolone pharmacokinetics. [] This is consistent with previous findings that CYP3A4 inhibitors, like ketoconazole and itraconazole, do not affect prednisolone metabolism, unlike their effect on dexamethasone and methylprednisolone. []
Q16: How does this compound interact with voriconazole?
A16: this compound initially inhibits voriconazole metabolism due to its triazole ring, but subsequently induces CYP3A4, leading to increased voriconazole metabolism and potentially subtherapeutic drug levels. [] This interaction highlights the importance of monitoring voriconazole levels when co-administered with this compound or fosthis compound.
Q17: Are there any potential antitumor effects of this compound?
A17: While currently used as an antiemetic, preclinical studies suggest that this compound may possess antitumor properties through various mechanisms, including antiproliferative, antimetastatic, and pro-apoptotic effects. [, ] Further research is warranted to explore these findings and assess the potential of repurposing this compound as an anticancer agent.
Q18: Does this compound have any immunomodulatory effects?
A18: Research suggests that this compound may possess immunomodulatory properties by decreasing the expression of programmed death 1 (PD-1) on CD4+ T cells and reducing plasma levels of substance P and soluble CD163. [] This indicates a potential role of NK-1 receptor antagonism in modulating monocyte activation during HIV infection, warranting further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)
